1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1334374-35-4
VCID: VC6393243
InChI: InChI=1S/C24H24N6O3/c1-15-12-16(2)30(28-15)22-10-9-21(26-27-22)29-11-5-7-18(14-29)23(31)25-19-13-17-6-3-4-8-20(17)33-24(19)32/h3-4,6,8-10,12-13,18H,5,7,11,14H2,1-2H3,(H,25,31)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C
Molecular Formula: C24H24N6O3
Molecular Weight: 444.495

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide

CAS No.: 1334374-35-4

Cat. No.: VC6393243

Molecular Formula: C24H24N6O3

Molecular Weight: 444.495

* For research use only. Not for human or veterinary use.

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide - 1334374-35-4

Specification

CAS No. 1334374-35-4
Molecular Formula C24H24N6O3
Molecular Weight 444.495
IUPAC Name 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-oxochromen-3-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C24H24N6O3/c1-15-12-16(2)30(28-15)22-10-9-21(26-27-22)29-11-5-7-18(14-29)23(31)25-19-13-17-6-3-4-8-20(17)33-24(19)32/h3-4,6,8-10,12-13,18H,5,7,11,14H2,1-2H3,(H,25,31)
Standard InChI Key GZLMKSNPJIMPGH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C

Introduction

Molecular Formula

The molecular formula can be deduced as C27H27N5O3C_{27}H_{27}N_5O_3, assuming standard valencies for the functional groups.

Key Characteristics

  • Planarity: The aromatic systems (pyrazole, pyridazine, and coumarin) contribute to partial planarity.

  • Hydrophobicity: The dimethyl substitutions and coumarin moiety suggest moderate hydrophobicity.

  • Potential Hydrogen Bonding: The carboxamide group provides donor and acceptor sites for hydrogen bonding.

Synthesis Pathway

Although no direct synthesis method for this specific compound was found, similar molecules can be synthesized using multi-step protocols involving:

  • Formation of the pyrazole-pyridazine core:

    • Reacting substituted hydrazines with diketones or similar precursors to form pyrazoles.

    • Coupling pyrazoles with chloropyridazines under basic conditions to form the pyrazole-pyridazine scaffold .

  • Coumarin functionalization:

    • Coumarins are typically synthesized via Pechmann condensation or Knoevenagel reactions.

    • Coupling the coumarin moiety with an amine-functionalized intermediate (e.g., piperidine derivative) using amide bond formation strategies .

  • Final assembly:

    • The piperidine-carboxamide linker can be introduced through carbodiimide-mediated coupling reactions.

General Reaction Scheme

StepReagents/ConditionsProduct
1Hydrazine + diketonePyrazole
2Pyrazole + chloropyridazinePyrazole-pyridazine
3Piperidine + coumarin derivativePiperidine-coumarin intermediate
4Coupling of intermediatesFinal compound

Potential Applications

  • Anticancer Activity: Pyrazole-containing compounds often exhibit cytotoxicity against cancer cell lines by inhibiting enzymes like VEGFR or disrupting DNA processes .

  • Anti-inflammatory Properties: Pyridazine derivatives have shown promise as inhibitors of inflammatory mediators such as 5-lipoxygenase .

  • MAO Inhibition: Piperazine-substituted pyridazines have been reported as selective monoamine oxidase-B inhibitors, suggesting potential neurological applications .

Molecular Docking Insights

Docking studies on similar compounds indicate strong binding affinities for protein targets due to π–π interactions between aromatic rings and hydrogen bonding via carboxamide groups .

Spectroscopic Characterization

For compounds like this, typical characterization includes:

  • NMR Spectroscopy:

    • 1H^1H-NMR for aromatic protons in pyrazole, pyridazine, and coumarin rings.

    • 13C^13C-NMR for carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Determines the planar or semi-planar nature of the molecule and bond lengths .

Comparative Data Table

PropertyValue/ObservationReference
Molecular Weight~469 g/molEstimated
Hydrogen Bond Donors1 (carboxamide NH)
Hydrogen Bond Acceptors4 (pyridazine N, coumarin O, carboxamide O)
Biological ActivityAnticancer, anti-inflammatory

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